molecular formula C34H32N4O4-2 B1227429 Protoporphyrin(2-)

Protoporphyrin(2-)

Cat. No.: B1227429
M. Wt: 560.6 g/mol
InChI Key: ZCFFYALKHPIRKJ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Protoporphyrin(2-) is the dicarboxylate anion of protoporphyrin, obtained by deprotonation of both carboxy groups. It is a conjugate base of a protoporphyrin.

Scientific Research Applications

Theranostic Applications

Protoporphyrin IX (PpIX), derived from 5-aminolevulinic acid (5-ALA), is a sustainable endogenous photosensitizer extensively studied for medical research and theranostics. Research has particularly focused on improving photodynamic efficacy in theranostics, with nanotechnology playing a significant role in the delivery and theranostic applications of 5-ALA and PpIX (Zhou et al., 2022).

Supramolecular Science and Artificial Photosynthesis

Protoporphyrin IX and its derivatives are instrumental in supramolecular science, artificial photosynthesis, and biomedical science. Research has explored their one-dimensional nano-superstructures and their use in energy- and electron-transfer system construction (Bhosale et al., 2013).

Combined Chemo-Photodynamic Therapy

A study developed a protoporphyrin-based polymer nanoplatform for combined chemotherapy and photodynamic therapy, demonstrating its potential for high treatment outcomes with low side effects (Wang et al., 2017).

Interaction with Hemoglobin and Myoglobin

Protoporphyrin IX interacts with hemoglobin and myoglobin, inducing structural and functional changes. These interactions are significant for understanding the therapeutic uses of porphyrins and their action mechanisms (Sil et al., 2004).

Role in Chlorophyll Biosynthesis

In plants, protoporphyrin IX is essential for chlorophyll biosynthesis. A study on Arabidopsis demonstrated the crucial role of magnesium protoporphyrin IX methyltransferase in the formation of chlorophyll and photosystems, suggesting its importance in plastid-to-nucleus communication (Pontier et al., 2007).

Photodynamic Diagnosis and Therapy

Protoporphyrin IX encapsulated pH-responsive micelles have been reported for tumor diagnosis and therapy, indicating its use in simultaneous in vivo tumor diagnosis and treatment (Koo et al., 2010).

Synthetic Advances in Chemical Biology

Recent developments in the synthetic chemistry of protoporphyrin IX have highlighted its use in therapeutic agents, imaging tools, catalysts, and sensors. These advancements underline its interaction with biomolecules like DNA and heme-binding proteins (Sitte & Senge, 2020).

Protection against Inhibitors of Protoporphyrinogen Oxidase

Research has shown that antioxidants can protect plants against the herbicidal effect of protoporphyrin IX oxidase inhibitors. This study contributes to our understanding of the role of protoporphyrin IX in plant physiology and stress response (Dayan et al., 2019).

Properties

Molecular Formula

C34H32N4O4-2

Molecular Weight

560.6 g/mol

IUPAC Name

3-[18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate

InChI

InChI=1S/C34H34N4O4/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25/h7-8,13-16,35-36H,1-2,9-12H2,3-6H3,(H,39,40)(H,41,42)/p-2

InChI Key

ZCFFYALKHPIRKJ-UHFFFAOYSA-L

SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C(=C4CCC(=O)[O-])C)C(=C3C)CCC(=O)[O-])C=C

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C(=C4CCC(=O)[O-])C)C(=C3C)CCC(=O)[O-])C=C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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